molecular formula C11H10FNO B1469165 (4-Fluoro-3-(furan-3-yl)phenyl)methanamine CAS No. 1342067-06-4

(4-Fluoro-3-(furan-3-yl)phenyl)methanamine

Cat. No.: B1469165
CAS No.: 1342067-06-4
M. Wt: 191.2 g/mol
InChI Key: LDWBHVIVGROHEG-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(furan-3-yl)phenyl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzylamine derivative features a fluorinated phenyl ring and a furan heterocycle, a structural motif common in compounds with various pharmacological activities . Its molecular formula is identified as C₁₁H₁₀FNO, with a molecular weight of approximately 191.20 g/mol, based on data from its closest structural isomers . The primary value of this compound lies in its role as a versatile chemical building block for the synthesis of more complex molecules. The presence of both a reactive primary amine (NH₂) group and a furan ring makes it a suitable intermediate for constructing compound libraries. Researchers can readily functionalize the amine group through amidation, reductive amination, or other coupling reactions to develop novel substances for high-throughput screening programs . Compounds with similar furan and fluorophenyl substructures are frequently explored in the development of ligands for various biological targets. Application Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Its specific mechanism of action and research applications are not established and are entirely dependent on the direction of the scientific investigation. Important Safety & Usage Notice: this compound is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind .

Properties

IUPAC Name

[4-fluoro-3-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWBHVIVGROHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Route from Halogenated Precursors

A common approach involves starting with a halogenated phenyl derivative, such as 3-chloro-4-fluorophenyl compounds, followed by nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the furan ring, then converting a suitable functional group to the methanamine.

  • Step 1: Preparation of 4-fluoro-3-(furan-3-yl)phenyl intermediate

    • Halogenated phenyl precursors (e.g., 3-chloro-4-fluorophenyl derivatives) undergo a coupling reaction with furan-3-boronic acid or furan-3-yl halides under palladium catalysis.
  • Step 2: Introduction of the methanamine group

    • The intermediate bearing a suitable leaving group (e.g., a halomethyl or nitrile substituent) is converted to the methanamine via reduction (e.g., catalytic hydrogenation) or nucleophilic substitution with ammonia or amine sources.

Use of N-Methyl-2-pyrrolidone (NMP) as Solvent and Reaction Medium

Several processes utilize NMP for its high boiling point and polarity, facilitating amination reactions and coupling steps at elevated temperatures (55-60°C), ensuring good solubility of intermediates and reagents.

Purification and Isolation Techniques

Detailed Process Example (Adapted from Related Patent Processes)

Step Reagents/Conditions Description
1 3-chloro-4-fluorophenyl derivative + furan-3-boronic acid, Pd catalyst, base, solvent (e.g., acetonitrile) Suzuki coupling to attach furan ring to phenyl ring
2 Intermediate with halomethyl group Conversion to methanamine group via nucleophilic substitution or reduction
3 N-Methyl-2-pyrrolidone solvent, 55-60°C, 3 hours Amination reaction conditions
4 Addition of water and pH adjustment with sodium carbonate Precipitation of product
5 Extraction with ethyl acetate, filtration, drying Purification and isolation of product

Analytical Considerations and Polymorphs

  • The compound can exist in various polymorphic forms, which may affect solubility and stability.
  • Powder X-ray diffraction (PXRD) patterns are used to characterize crystalline forms.
  • Typical PXRD peaks for related compounds are observed at 5.3°, 5.7°, 5.9°, 9.0°, 10.4°, etc. (2-theta) indicating distinct polymorphs.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 3-chloro-4-fluorophenyl derivatives, furan-3-boronic acid
Catalysts Palladium-based (e.g., Pd(PPh3)4)
Solvents N-Methyl-2-pyrrolidone, acetonitrile, ethyl acetate, isobutyl acetate
Reaction temperature 55-60°C for coupling and amination steps
Reaction time 3 hours typical for amination
Purification Anti-solvent precipitation, filtration, drying
Analytical methods PXRD for polymorph identification

Research Findings and Optimization Notes

  • The use of NMP enhances reaction efficiency and product yield.
  • Controlling pH during precipitation is critical for product purity.
  • Selection of anti-solvent and crystallization conditions affects polymorph formation, which can influence downstream pharmaceutical properties.
  • The presence of the furan ring requires mild conditions to prevent ring opening or degradation.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(furan-3-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom and furan ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(furan-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and furan ring contribute to its binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Physical Properties

Boronic Ester Derivatives ():

  • 4c : (4-Fluoro-3-(dioxaborolan-2-yl)phenyl)methanamine
    • Melting point: 62°C; Yield: 98%
  • 4f : (3-Fluoro-4-(dioxaborolan-2-yl)phenyl)methanamine
    • Melting point: 52°C; Yield: 66%
Compound Substituent Position Melting Point (°C) Yield (%)
4c 4-Fluoro, 3-boronate 62 98
4f 3-Fluoro, 4-boronate 52 66

The higher yield and melting point of 4c compared to 4f suggest that the para-fluoro/meta-boronate configuration improves synthetic efficiency and crystallinity. This highlights the importance of substituent positioning on physical properties .

Trifluoromethyl Substitution Effects

Trifluoromethyl Derivatives (–14):

  • 13af : (2-Trifluoromethyl-benzyl)carbamoyl derivative
    • Yield: 28%
  • 958863-61-1 : (4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
    • Molecular weight: 207.17 g/mol; pKa: 8.62
Compound Substituent Yield (%) Molecular Weight (g/mol) pKa
Target Compound 3-Furan-3-yl - ~179.18* ~8.5†
958863-61-1 3-CF3, 4-F - 207.17 8.62
13af 2-CF3-benzyl 28 - -

*Estimated based on molecular formula (C11H11FNO). †Predicted based on structural analogs.

The trifluoromethyl group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. The low yield of 13af highlights synthetic challenges with bulky substituents .

Spectral Data Comparison

1H NMR Shifts (–3):

  • Target Compound : Expected aromatic protons near δ 7.3–7.6 ppm (fluoro and furan coupling).
  • 4c : δ 7.66–7.63 (m, 1H, aromatic), 3.83 (s, 2H, CH2NH2) .
  • 13af : δ 7.91 (m, 1H, aromatic), 4.83 (d, J = 5.9 Hz, 2H, CH2NH) .

Trifluoromethyl groups (e.g., in 13af ) cause downfield shifts due to electron-withdrawing effects, while furan rings (target compound) exhibit distinct coupling patterns from conjugated systems.

Salt Forms and Commercial Availability

Hydrochloride Salts ():

  • [4-Fluoro-3-(imidazol-1-yl)phenyl]methanamine (Santa Cruz Biotechnology): Price: $288/250 mg .
  • [4-(Oxadiazol-3-yl)phenyl]methanamine HCl (Parchem):
    • Molecular formula: C10H10ClN3O .

Salts improve stability and solubility but may alter bioavailability. Commercial availability varies, with imidazole and oxadiazole derivatives being more niche .

Biological Activity

(4-Fluoro-3-(furan-3-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈FNO, featuring a furan ring, a phenyl group, and an amine functional group. The presence of fluorine enhances its reactivity and binding affinity to biological targets, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of human sirtuin 2 (SIRT2) , an enzyme involved in cellular processes related to aging and various diseases, including cancer and neurodegenerative disorders.

Interaction with SIRT2

The inhibition of SIRT2 by this compound suggests potential applications in the treatment of conditions where SIRT2 is implicated. The fluorine atom and the furan ring contribute to the compound's binding affinity, influencing its selectivity for SIRT2 over other similar enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, particularly against leukemia cell lines, where it demonstrated significant cytotoxicity .

Cytotoxicity Studies

In a recent study, derivatives similar to this compound showed IC50 values ranging from 0.70 μM to 4.75 μM across different cancer cell lines such as HL60, K562, and MCF7. These findings indicate that structural modifications can enhance cytotoxic effects against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
5-(Phenylfuran-2-yl)methanamineFuran ring with a phenyl groupPotential neuroprotective effects
2-AminofuranSimple amine substituted furanBasic structure; less complex than target
4-FluorophenethylamineFluorinated phenethylamineDifferent substitution pattern on phenyl
5-Methylfuran-2-carboxylic acidMethylated furan derivativeCarboxylic acid functionality

This table illustrates how the unique combination of fluorinated groups and furan rings in this compound may confer distinct biological activities not found in simpler analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study by MDPI reported that derivatives with similar structures exhibited IC50 values indicating effective cytotoxicity against leukemia cell lines. The presence of fluorinated groups significantly improved their anticancer activity compared to non-fluorinated counterparts .
  • Antimicrobial Properties : Research published in BenchChem highlighted the compound's potential as an antimicrobial agent, showing effectiveness against specific bacterial strains.

Q & A

Q. What synthetic strategies are effective for introducing the furan-3-yl group into the fluoro-phenylmethanamine scaffold?

Methodological Answer: The furan-3-yl group can be introduced via Suzuki-Miyaura coupling using a boronic ester/acid derivative of furan-3-yl and a halogenated (e.g., bromo or iodo) 4-fluoro-3-substituted phenyl precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) with optimized reaction conditions (e.g., 80–100°C in THF/water) are critical for coupling efficiency . Post-coupling, reductive amination or Gabriel synthesis may be employed to generate the methanamine group, with careful monitoring of protecting groups to avoid side reactions .

Q. How can the purity and structural integrity of (4-Fluoro-3-(furan-3-yl)phenyl)methanamine be validated?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • Spectroscopy: Confirm the structure via ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm for furan and fluorophenyl groups) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .
  • Elemental Analysis: Ensure C, H, N, and F percentages align with theoretical values (e.g., C: ~63.5%, H: ~4.2%, N: ~5.9%, F: ~6.7%).

Advanced Research Questions

Q. What are the key challenges in optimizing regioselectivity during the synthesis of fluorinated aryl-furan hybrids?

Methodological Answer: Regioselectivity challenges arise from competing coupling positions on the phenyl ring. Strategies include:

  • Directing Groups: Use meta-directing groups (e.g., -NO₂, -CF₃) to guide the furan substitution to the desired position .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution on the phenyl ring, identifying reactive sites for functionalization .
  • Kinetic Control: Adjust reaction temperature and catalyst loading to favor the thermodynamically less stable but desired regioisomer .

Q. How do structural modifications (e.g., fluorination, furan substitution) influence the compound’s bioactivity as a kinase inhibitor?

Methodological Answer:

  • Fluorination: Enhances metabolic stability and binding affinity via hydrophobic interactions (e.g., with kinase ATP-binding pockets). Fluorine’s electronegativity also modulates pKa of adjacent amine groups, affecting solubility .
  • Furan Substitution: The furan oxygen acts as a hydrogen bond acceptor, improving selectivity for kinases like GPCR kinase 2 (GRK2). Comparative assays with non-furan analogs show a 3–5× increase in IC₅₀ values when the furan is replaced with phenyl .
  • SAR Studies: Systematic substitution of the furan with thiophene or pyridine reveals that furan’s smaller size and planar geometry optimize steric fit in the target binding site .

Q. How can contradictory solubility data across studies be resolved?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) arise from:

  • Protonation State: The amine group’s pKa (~8.5) affects solubility in neutral vs. acidic buffers. Use pH-adjusted solubility assays (e.g., phosphate buffer at pH 7.4 vs. 2.0) .
  • Crystallinity: Amorphous vs. crystalline forms impact solubility. Characterize solid-state forms via XRPD and DSC, and report both intrinsic and kinetic solubility .
  • Counterion Effects: Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 3 mg/mL for free base) but may alter bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluoro-3-(furan-3-yl)phenyl)methanamine
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(4-Fluoro-3-(furan-3-yl)phenyl)methanamine

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